molecular formula C14H19NO2 B1665658 1-Methyl-8-methoxy-2-acetamidotetralin CAS No. 68316-05-2

1-Methyl-8-methoxy-2-acetamidotetralin

Cat. No. B1665658
CAS RN: 68316-05-2
M. Wt: 233.31 g/mol
InChI Key: WBCQYERBTIPLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AH 036 is a melatonin agonist.

Scientific Research Applications

  • Melatonin-like Agents : A study by Copinga et al. (1993) found that compounds like 2-acetamido-8-methoxytetralin showed moderate affinity and potency at the melatonin receptor. This suggests their potential as pharmacological tools to characterize melatonin receptors and understand melatonin's action (Copinga et al., 1993).

  • Conformational Analysis for SAR Studies : Another study by Jansen et al. (1993) examined the conformational properties of melatonin and two agonists, including 8-methoxy-2-acetamidotetralin. This was a starting point for Structure-Activity Relationship (SAR) studies, contributing to the understanding of how molecular conformations affect biological activity (Jansen et al., 1993).

  • Antibacterial Activity of Zinc Complexes : A study by Chohan et al. (2003) on zinc complexes of benzothiazole-derived Schiff bases, which includes 2-acetamidobenzaldehyde derivatives, demonstrated notable antibacterial properties against pathogenic strains. This suggests a potential application in developing antibacterial agents (Chohan et al., 2003).

  • Pharmacology of alpha-Adrenergic Agents : Demarinis et al. (1982) researched 2-aminotetralins as alpha 1-agonists, indicating that substitution on the aminotetralin ring, including methoxy groups, significantly affects pharmacological activity. This research aids in understanding and developing compounds targeting alpha-adrenergic receptors (Demarinis et al., 1982).

  • Potential in Osteoarthritis Treatment : A recent study by Inagaki et al. (2022) identified a compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, which showed potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints. This opens avenues for developing new treatments for osteoarthritis (Inagaki et al., 2022).

properties

CAS RN

68316-05-2

Product Name

1-Methyl-8-methoxy-2-acetamidotetralin

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(8-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

InChI

InChI=1S/C14H19NO2/c1-9-12(15-10(2)16)8-7-11-5-4-6-13(17-3)14(9)11/h4-6,9,12H,7-8H2,1-3H3,(H,15,16)

InChI Key

WBCQYERBTIPLPF-UHFFFAOYSA-N

SMILES

CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C

Canonical SMILES

CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-methyl-8-methoxy-2-acetamidotetralin
AH 036
AH-036
AH036

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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